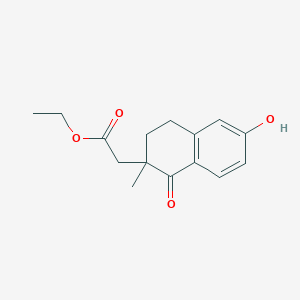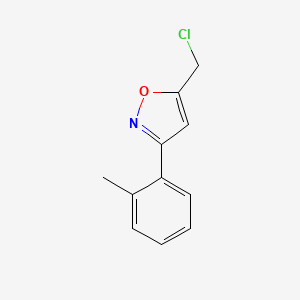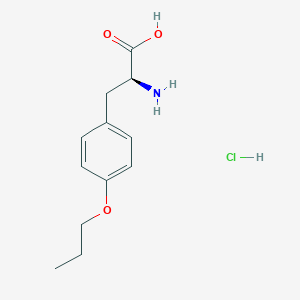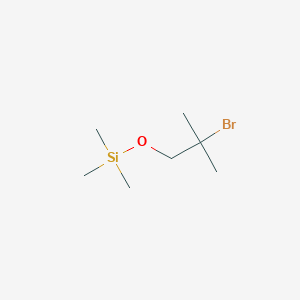![molecular formula C8H9BrN2O2S B11763676 3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11763676.png)
3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines This compound is characterized by the presence of a bromomethyl group attached to the 3-position of the dihydrobenzo[e][1,2,4]thiadiazine ring system, which also contains a sulfone group (1,1-dioxide)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with an appropriate aldehyde or ketone under acidic conditions to form the benzothiadiazine ring.
Bromomethylation: The bromomethyl group is introduced by reacting the benzothiadiazine intermediate with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the oxidation state of the sulfur atom or other functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce sulfoxides or sulfones.
科学研究应用
3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer activities.
Biological Studies: It can be used to study enzyme inhibition, particularly those involving sulfonamide groups.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with biological targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfone group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Methyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Lacks the halogen substituent, affecting its reactivity and biological activity.
Uniqueness
3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro or methyl analogs. This makes it a valuable compound for developing new derivatives with potentially enhanced biological activities.
属性
分子式 |
C8H9BrN2O2S |
|---|---|
分子量 |
277.14 g/mol |
IUPAC 名称 |
3-(bromomethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H9BrN2O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4,8,10-11H,5H2 |
InChI 键 |
BPWJMOKYMLAQJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)


![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B11763611.png)

![2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11763638.png)



![7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11763652.png)

![(S)-2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11763663.png)


